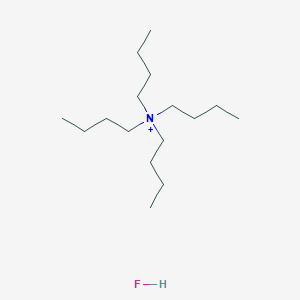

Tetrabutylammonium hydrofluoride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H37FN+ |

|---|---|

Molecular Weight |

262.47 g/mol |

IUPAC Name |

tetrabutylazanium;hydrofluoride |

InChI |

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1; |

InChI Key |

FPGGTKZVZWFYPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Preparation of Anhydrous Tetrabutylammonium Hydrofluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of anhydrous tetrabutylammonium hydrofluoride (TBAHF), a versatile and highly reactive reagent in organic synthesis. This document outlines detailed experimental protocols, presents quantitative data for comparison, and illustrates key processes through diagrams to aid in practical application and understanding.

Introduction: The Challenge of Anhydrous Fluoride

Tetrabutylammonium fluoride (TBAF) is a widely utilized reagent, primarily as a source of a nucleophilic fluoride ion for desilylation and fluorination reactions. Its utility is often hampered by its hygroscopic nature, as the presence of water can significantly impact reaction outcomes. Commercially available TBAF is typically sold as a trihydrate (TBAF·3H₂O) or as a solution in tetrahydrofuran (THF), both of which contain water. The preparation of truly anhydrous TBAF is challenging due to its propensity to undergo Hofmann elimination at elevated temperatures. This guide focuses on a robust method for synthesizing anhydrous TBAF, which is more accurately described as tetrabutylammonium hydrogen difluoride (TBAHF₂), and also provides protocols for the preparation of its hydrated precursor.

The distinction between this compound (TBAHF) and tetrabutylammonium hydrogen difluoride (TBAHF₂) is crucial. While "hydrofluoride" may be used more broadly, "hydrogen difluoride" specifically refers to the salt containing the bifluoride anion ([HF₂]⁻). In many so-called "anhydrous TBAF" preparations, the bifluoride is present as a minor impurity. However, for many applications, the presence of this species is not detrimental and can be a key component of the reactive species.

Synthesis of Anhydrous this compound (Hydrogen Difluoride)

The most effective and widely cited method for preparing anhydrous TBAF involves the reaction of hexafluorobenzene with tetrabutylammonium cyanide (TBACN) in a polar aprotic solvent. This method is advantageous as one of the byproducts, hexacyanobenzene, acts as a scavenger for any adventitious water present in the reaction mixture.

Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the cyanide ion displaces a fluoride ion on the hexafluorobenzene ring. The displaced fluoride ion then associates with the tetrabutylammonium cation.

Caption: Reaction pathway for anhydrous TBAHF synthesis.

Experimental Protocol: Anhydrous TBAHF from Hexafluorobenzene and TBACN

This protocol is adapted from literature procedures. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glove box.

Materials:

-

Tetrabutylammonium cyanide (TBACN)

-

Hexafluorobenzene (C₆F₆)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried Schlenk flask, dissolve tetrabutylammonium cyanide (0.67 g) in anhydrous THF (2.5 mL).

-

Cool the resulting solution to -65 °C using a suitable cooling bath.

-

In a separate flask, prepare a chilled solution (-65 °C) of hexafluorobenzene (0.3 mL) in anhydrous THF (0.5 mL).

-

Add the chilled hexafluorobenzene solution to the TBACN solution.

-

Allow the reaction mixture to gradually warm to -15 °C over a period of 4 hours. During this time, the solution will change color from colorless to yellow-green, and a white solid (hexacyanobenzene) will precipitate.

-

Cool the mixture back down to -65 °C.

-

Filter the cold suspension to isolate the precipitated solid.

-

Wash the solid twice with cold THF.

-

The filtrate contains the anhydrous TBAHF in THF. For isolation of solid TBAHF, the solvent can be carefully removed under high vacuum at low temperatures (below -35 °C).

Note: Solid anhydrous TBAF is reported to be stable for weeks under a nitrogen atmosphere at temperatures below -35 °C. It decomposes via E2 elimination if warmed above 0 °C.

Preparation of Tetrabutylammonium Fluoride Trihydrate (TBAF·3H₂O)

For applications where the presence of water is tolerated, TBAF trihydrate is a convenient precursor. It can be prepared from a tetrabutylammonium salt and an inorganic fluoride salt in an aqueous medium.

Experimental Protocol: TBAF Trihydrate from Tetrabutylammonium Bromide and Potassium Fluoride

This protocol is based on a patented procedure.

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Potassium fluoride (KF)

-

Deionized water

Procedure:

-

In a suitable flask, dissolve tetrabutylammonium bromide (e.g., 80.57 g, 0.25 mol) and potassium fluoride (e.g., 43.58 g, 0.75 mol) in deionized water (e.g., 600 mL) with mechanical stirring.

-

Cool the solution in a low-temperature bath to 1-10 °C to induce crystallization. A large amount of solid should precipitate within 30 minutes.

-

Continue the crystallization for at least one hour.

-

Collect the white solid by suction filtration.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the solid under vacuum at 40 °C for 24 hours to yield tetrabutylammonium fluoride trihydrate.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic methods.

Table 1: Synthesis of Anhydrous TBAHF

| Parameter | Value | Reference |

| Starting Materials | Hexafluorobenzene, Tetrabutylammonium Cyanide | |

| Solvent | THF, Acetonitrile, DMSO | |

| Reaction Temperature | -65 °C to -15 °C | |

| Reaction Time | 4 hours | |

| Yield | >95% (in solution), ~70% (isolated solid) |

Table 2: Preparation of TBAF Trihydrate

| Parameter | Value | Reference |

| Starting Materials | Tetrabutylammonium Bromide, Potassium Fluoride | |

| Solvent | Deionized Water | |

| Crystallization Temp. | 1-10 °C | |

| Yield | ~76% |

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized product.

Table 3: Spectroscopic Data for Tetrabutylammonium Fluoride

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹⁹F NMR | THF | -86 ppm | |

| CD₃CN | -72 ppm | ||

| (CD₃)₂SO | -75 ppm | ||

| ¹H NMR | CDCl₃ | ~3.4 (t, N-CH₂), ~1.6 (m, CH₂), ~1.4 (m, CH₂), ~1.0 (t, CH₃) | |

| ¹³C NMR | CDCl₃ | ~58.6 (N-CH₂), ~24.0 (CH₂), ~19.6 (CH₂), ~13.6 (CH₃) | |

| IR | - | ~2960, ~1470, ~1380, ~880 |

Experimental Workflow and Logic

The overall process for preparing and utilizing anhydrous TBAHF can be visualized as a multi-step workflow.

Tetrabutylammonium hydrofluoride CAS number and molecular weight

Tetrabutylammonium hydrofluoride is a term that can refer to several related chemical compounds. The most common interpretation is tetrabutylammonium fluoride, which is available in anhydrous and hydrated forms. It is also important to distinguish it from tetrabutylammonium bifluoride. Below is a summary of the Chemical Abstracts Service (CAS) numbers and molecular weights for these related compounds, critical data for researchers and drug development professionals in ensuring the accuracy of their work.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) |

| Tetrabutylammonium fluoride (anhydrous) | 429-41-4[1][2][3] | 261.46[1][2] |

| Tetrabutylammonium fluoride hydrate | 22206-57-1[4] | 261.46 (anhydrous basis) |

| Tetrabutylammonium fluoride trihydrate | 87749-50-6[5][6] | 315.51[5] |

| Tetrabutylammonium bifluoride | 23868-34-0[7] | 281.47[7] |

References

- 1. echemi.com [echemi.com]

- 2. Tetrabutylammonium Fluoride | C16H36N.F | CID 2724141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Tetrabutylammonium fluoride trihydrate - Shandong Biotech [shandongbiotech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Tetra-n-butylammonium fluoride trihydrate CAS 87749-50-6 | 818164 [merckmillipore.com]

- 7. Tetrabutylammonium bifluoride | 23868-34-0 | Benchchem [benchchem.com]

Solubility of Tetrabutylammonium hydrofluoride in organic solvents

An In-depth Technical Guide on the Solubility of Tetrabutylammonium Hydrofluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound (TBAF), a critical reagent in organic synthesis and drug development. Due to its role as a versatile fluoride ion source and a non-nucleophilic base, understanding its behavior in various organic solvents is paramount for reaction optimization and the synthesis of novel therapeutic agents.

Core Concepts: Structure and Properties Influencing Solubility

This compound, with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺[F(HF)ₓ]⁻, is a quaternary ammonium salt. Its solubility is governed by the large, lipophilic tetrabutylammonium cation and the small, highly electronegative hydrofluoride anion. The large organic cation disrupts the crystal lattice energy and enhances interactions with organic solvents, rendering TBAF significantly more soluble in non-polar and polar aprotic solvents compared to inorganic fluoride salts like potassium fluoride.[1][2]

TBAF is commercially available in various forms, including as a trihydrate (TBAF·3H₂O), as a 1M solution in tetrahydrofuran (THF), and as a 75 wt% solution in water.[1] It is crucial to note that TBAF is hygroscopic, readily absorbing moisture from the atmosphere, which can impact its reactivity and solubility.[3] The presence of water can lead to the formation of hydrates and affect the "nakedness" of the fluoride ion, a key factor in its reactivity.

Solubility Profile of this compound

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Name | Abbreviation | Qualitative Solubility | Semi-Quantitative Data (at approx. 25°C unless specified) |

| Polar Aprotic | Tetrahydrofuran | THF | Miscible/Highly Soluble[4][5] | Commercially available as a 1.0 M solution.[6] |

| Acetonitrile | ACN | Miscible/Highly Soluble[4][5] | Excellent solubility, up to 2 M.[7] | |

| Dimethylformamide | DMF | Miscible/Highly Soluble[1] | - | |

| Dimethyl sulfoxide | DMSO | Miscible/Highly Soluble[4][5] | Excellent solubility, up to 2 M.[7] | |

| Ethers | Diethyl ether | Et₂O | Soluble | - |

| Halogenated | Dichloromethane | DCM | Soluble | - |

| Chloroform | CHCl₃ | Soluble | - | |

| Hydrocarbons | Toluene | - | Sparingly soluble | - |

| Hexane | - | Insoluble | - | |

| Polar Protic | Water | H₂O | Insoluble (anhydrous form)[4][5] | Commercially available as a 75% w/w aqueous solution. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following experimental protocols can be employed.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the solubility of a solid in a liquid.

Methodology:

-

Saturation: Add an excess amount of solid this compound to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solvent is fully saturated.

-

Separation: Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation. Ensure minimal solvent evaporation during this step.

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.

-

Drying and Weighing: Remove the solvent under reduced pressure or by gentle heating, ensuring the this compound does not decompose.

-

Calculation: Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved TBAF. The solubility can then be expressed in g/100 mL, mol/L, or other appropriate units.

Potentiometric Titration for Quaternary Ammonium Compound Quantification

This method can be adapted to determine the concentration of a saturated solution of this compound.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of TBAF in the desired solvent as described in the gravimetric method (Steps 1 and 2).

-

Dilution: Accurately dilute a known volume of the clear, saturated solution with an appropriate solvent to bring the concentration within the working range of the titration method.

-

Titration: Titrate the diluted solution with a standardized solution of an anionic surfactant, such as sodium dodecyl sulfate (SDS), using a surfactant-sensitive electrode or a nitrate ion-selective electrode.[8] The endpoint is determined by the potential jump, which corresponds to the complete precipitation of the tetrabutylammonium-SDS ion pair.

-

Calculation: The concentration of the original saturated solution, and thus the solubility, can be calculated from the titrant volume, its concentration, and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 2. Tetrabutylammonium fluoride | 429-41-4 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Tetrabutylammonium fluoride | 429-41-4 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. img.antpedia.com [img.antpedia.com]

Mechanism of Action of Tetrabutylammonium Hydrofluoride in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium hydrofluoride (TBAH), often used interchangeably with tetrabutylammonium fluoride (TBAF) in its hydrated or anhydrous forms, is a versatile and widely employed reagent in organic synthesis. Its efficacy stems from a combination of properties, including its role as a soluble fluoride ion source, a phase-transfer catalyst, and a moderately strong base. This guide elucidates the core mechanisms of action of TBAH, provides quantitative data for key reactions, details experimental protocols, and illustrates the underlying chemical principles through reaction pathway diagrams.

Core Mechanisms of Action

This compound's utility in organic chemistry is primarily attributed to three interconnected functions: providing a source of nucleophilic fluoride, facilitating reactions across different phases, and acting as a non-metallic base.

1. Source of "Naked" Fluoride Ions:

The fluoride ion (F⁻) is a potent nucleophile, capable of participating in a wide range of substitution and addition reactions. However, inorganic fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) have limited solubility in organic solvents. TBAH, being an organic salt, is readily soluble in common organic solvents such as tetrahydrofuran (THF), acetonitrile, and dimethyl sulfoxide (DMSO). This solubility liberates the fluoride ion from the crystal lattice, making it more available for reaction.

The large, non-coordinating tetrabutylammonium cation [(CH₄H₉)₄N⁺] does not strongly associate with the fluoride anion in solution. This results in a "naked" or highly reactive fluoride ion. The reactivity of this "naked" fluoride is central to its use in:

-

Silyl Ether Deprotection: TBAH is the reagent of choice for the cleavage of silicon-based protecting groups (e.g., TBDMS, TES, TIPS) from alcohols and other functional groups.[1][2] The high affinity of fluoride for silicon drives this reaction, forming a strong Si-F bond and liberating the protected alcohol.[3][4] The presence of water can influence the efficiency of desilylation, with anhydrous conditions sometimes being preferable.[5]

-

Nucleophilic Fluorination: Anhydrous TBAF is a highly effective reagent for introducing fluorine atoms into organic molecules via nucleophilic substitution reactions.[6] This includes nucleophilic aromatic substitution (SₙAr) reactions, such as fluorodenitration and halogen exchange (Halex), often proceeding under mild conditions.[7]

2. Phase-Transfer Catalysis:

In heterogeneous reaction mixtures, where reactants are present in immiscible phases (e.g., aqueous and organic), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. The tetrabutylammonium cation of TBAH acts as a phase-transfer catalyst (PTC).[8][9] Its lipophilic butyl groups allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion (like hydroxide or fluoride) from the aqueous or solid phase and transport it into the organic phase where the reaction occurs.[10][11] This dramatically increases the reaction rate.

3. Brønsted Base:

The fluoride ion is the conjugate base of a weak acid, hydrofluoric acid (pKa ≈ 3.2). In aprotic solvents, the basicity of the fluoride ion is enhanced. TBAH can therefore act as a base to deprotonate a variety of acidic protons, with its strength being influenced by the solvent and the presence of any protic species.[9][12] This basicity allows TBAH to be used as a catalyst for reactions such as aldol and Knoevenagel condensations, and for the in-situ generation of other nucleophiles, for example, by deprotonating carboxylic acids to form highly reactive carboxylate anions.[12]

Quantitative Data on TBAH-Mediated Reactions

The following tables summarize quantitative data for representative reactions involving TBAH, highlighting its efficiency under various conditions.

Table 1: Nucleophilic Fluorination Reactions

| Substrate | Leaving Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dichloro silicon phthalocyanine | Cl | TBAF | DMSO | 150 | 1 | 73 | [8] |

| 2-(3-Iodopropoxy)naphthalene | I | TBAF | t-Amyl Alcohol | RT | 1 | 76 | [7] |

| 2-(3-Iodopropoxy)naphthalene | I | TBAF | Acetonitrile | RT | - | 38 | [7] |

| Octyl triflate | OTf | TBAF | THF | 25 | 24 | 65 (28% elimination) | [13] |

| Octyl triflate | OTf | TBABF | THF | 25 | 24 | 95 (3% elimination) | [13] |

Table 2: Silyl Ether Deprotection Reactions

| Substrate (Silyl Ether) | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| (S)-tert-butyl-(1-(tert-butyldimethylsilyloxy)-3-phenylpropan-2-yl)carbamate | Fe(OTs)₃·6H₂O (cat.) | MeOH | RT | 2 h | >95 | [10] |

| Substituted TBDMS ether | TBAF (1.1 equiv) | THF | 0 to RT | 45 min | 32 | |

| Various TBDMS ethers | SnCl₂·2H₂O | Ethanol | RT or Reflux | 5-7 h (RT), 35-40 min (reflux) | 80-90 | [1] |

Experimental Protocols

1. Detailed Methodology for Silyl Ether Deprotection using TBAF

This protocol is adapted from a procedure for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether.

-

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the silyl ether (e.g., 460 mg, 1.16 mmol) in anhydrous THF (11.6 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the TBAF solution in THF (1.3 mL of a 1 M solution, 1.27 mmol) to the cooled solution.

-

Stir the reaction mixture for 45 minutes, allowing it to gradually warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

-

Quench the reaction by adding water (5 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine (5 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure alcohol.

-

Note: The basicity of TBAF can sometimes lead to decomposition of sensitive substrates, resulting in lower yields. In such cases, buffering the reaction mixture with a weak acid like acetic acid may be beneficial.

2. Detailed Methodology for a Fluoride Exchange Reaction using TBAF

This protocol is for the synthesis of difluoro silicon phthalocyanine from its dichloro precursor.[8]

-

Materials:

-

Dichloro silicon phthalocyanine (Cl₂-SiPc) (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (2.5 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Isopropanol

-

Water

-

Acetone

-

-

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser, dissolve dichloro silicon phthalocyanine (e.g., 2.067 g, 3.380 mmol) and tetrabutylammonium fluoride (2.222 g, 8.500 mmol) in DMSO (30 mL).

-

Stir the mixture and heat it to 150 °C for 60 minutes.

-

Allow the reaction mixture to cool to 130 °C.

-

Precipitate the crude product by pouring the warm solution into isopropanol (300 mL).

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with water and then with acetone.

-

Dry the final product under vacuum to obtain the fine dark indigo powder of difluoro silicon phthalocyanine.

-

Mechanism and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanisms and a general experimental workflow involving TBAH.

Mechanism of Silyl Ether Deprotection

Caption: Mechanism of silyl ether deprotection by TBAH.

Mechanism of Phase-Transfer Catalysis

Caption: Role of the tetrabutylammonium cation in phase-transfer catalysis.

General Experimental Workflow for a TBAH-Mediated Reaction

Caption: A typical experimental workflow for reactions utilizing TBAH.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrabutylammonium bifluoride | 23868-34-0 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. scholars.iwu.edu [scholars.iwu.edu]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Tetrabutylammonium Hydrofluoride: A Comprehensive Technical Guide to its Application as a Phase-Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium hydrofluoride (TBAF), a quaternary ammonium salt, has emerged as a versatile and highly effective phase-transfer catalyst (PTC) in a myriad of organic transformations. Its unique ability to transport fluoride ions and other anions from an aqueous or solid phase into an organic phase facilitates reactions between otherwise immiscible reactants. This technical guide provides an in-depth exploration of TBAF's role as a phase-transfer catalyst, detailing its mechanism of action, applications in key synthetic reactions, and comprehensive experimental protocols. Quantitative data from various studies are summarized to offer a comparative analysis of its efficacy.

Introduction to this compound

This compound is a quaternary ammonium salt with the chemical formula [N(C₄H₉)₄]F·HF. It is commonly available as a trihydrate (TBAF·3H₂O) or as a solution in tetrahydrofuran (THF).[1][2] The lipophilic nature of the tetrabutylammonium cation allows for its solubility in organic solvents, while the fluoride anion can be effectively transported from a polar to a non-polar phase.[3] This dual characteristic is the foundation of its utility as a phase-transfer catalyst.

Beyond its role in phase-transfer catalysis, TBAF is also widely recognized as a reagent for desilylation, a source of fluoride ions for fluorination reactions, and a mild base in various organic syntheses.[4][5][6] Its application as a phase-transfer catalyst, however, offers a green and efficient alternative to traditional methods that often require harsh reaction conditions or expensive and toxic solvents.

Mechanism of Phase-Transfer Catalysis with TBAF

The fundamental principle of phase-transfer catalysis lies in the ability of the catalyst to facilitate the migration of a reactant from one phase to another where the reaction occurs. In the context of TBAF, the tetrabutylammonium cation ([N(Bu)₄]⁺) acts as the "ferry" for the fluoride anion (F⁻) or other anions present in the aqueous or solid phase.

The generally accepted mechanism for a nucleophilic substitution reaction in a biphasic system (e.g., aqueous/organic) can be outlined as follows:

-

Anion Exchange: In the aqueous phase (or at the interface), the tetrabutylammonium cation pairs with the desired anion (e.g., fluoride, hydroxide, or another nucleophile) from an inorganic salt (e.g., KF, NaOH).

-

Phase Transfer: The resulting lipophilic ion pair, [N(Bu)₄]⁺Nu⁻, is soluble in the organic phase and migrates across the phase boundary.

-

Reaction in Organic Phase: In the organic phase, the "naked" and highly reactive nucleophile (Nu⁻) attacks the organic substrate (R-X), leading to the formation of the product (R-Nu) and the displacement of a leaving group (X⁻).

-

Catalyst Regeneration: The tetrabutylammonium cation then pairs with the leaving group anion (X⁻) to form [N(Bu)₄]⁺X⁻.

-

Return to Aqueous Phase: This new ion pair, being more hydrophilic or having a greater affinity for the aqueous phase, travels back across the interface.

-

Cycle Repetition: In the aqueous phase, the tetrabutylammonium cation is released and can pair with another nucleophile, thus continuing the catalytic cycle.

This mechanism allows for reactions to proceed at lower temperatures and with higher yields compared to uncatalyzed heterogeneous reactions.

Below is a Graphviz diagram illustrating the catalytic cycle of TBAF in a phase-transfer reaction.

Caption: Catalytic cycle of TBAF in a phase-transfer nucleophilic substitution reaction.

Applications in Organic Synthesis

TBAF has proven to be a valuable phase-transfer catalyst in a range of organic reactions. The following sections highlight its application in key transformations with supporting quantitative data.

Nucleophilic Fluorination

TBAF is an excellent source of nucleophilic fluoride for the synthesis of organofluorine compounds. As a phase-transfer catalyst, it can facilitate the fluorination of alkyl halides and mesylates. The selectivity between nucleophilic substitution (Sₙ2) and elimination (E2) is a critical factor in these reactions.

| Substrate | Leaving Group | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Sₙ2/E2 Ratio | Reference |

| 1-Bromooctane | Br | TBAF·3H₂O | Acetonitrile | 80 | 24 | - | 1.6 | [6][7] |

| 1-Bromooctane | Br | Cellulose-supported TBAF | - | - | 20-25 s | - | 1.41-6.1 | [7] |

| Alkyl Mesylate | OMs | TBAF·3H₂O / t-amyl alcohol | t-amyl alcohol | 110 | 1 | 76 | High | [4] |

| 2-(3-iodopropoxy)naphthalene | I | TBAF | Acetonitrile | - | 1 | 38 | - | [7] |

Alkylation of Active Methylene Compounds

The alkylation of compounds containing active methylene groups is a fundamental C-C bond-forming reaction. TBAF can act as a phase-transfer catalyst for the deprotonation of these compounds by a solid base (like K₂CO₃ or KOH) and subsequent alkylation.

| Active Methylene Compound | Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile | Various Alkyl Halides | K₂CO₃ or KOtBu | Neat TBAF | - | - | - | - | [7] |

| Hydantoin | Allyl Bromide | 50% aq. KOH | TBAB (2 mol%) | Toluene | rt | 18 | 98 | [8] |

| Hydantoin | Benzyl Bromide | 50% aq. KOH | TBAB (2 mol%) | Toluene | rt | - | 73 | [8] |

Note: While the reference uses Tetrabutylammonium Bromide (TBAB), the principle of phase-transfer catalysis is analogous, and TBAF can be expected to perform similarly.

Synthesis of Benzothiazoles

TBAF has been successfully employed as a catalyst for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aldehydes in an aqueous medium, showcasing its utility in green chemistry.

| Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | 10 | Water | 80 | 1 | 94 | [5] |

| 4-Chlorobenzaldehyde | 10 | Water | 80 | 1.5 | 92 | [5] |

| 4-Nitrobenzaldehyde | 10 | Water | 80 | 1 | 96 | [5] |

Detailed Experimental Protocols

This section provides a representative experimental protocol for a TBAF-catalyzed reaction.

General Procedure for the Synthesis of 2-Arylbenzothiazoles

Materials:

-

2-Aminothiophenol

-

Substituted Benzaldehyde

-

Tetrabutylammonium fluoride (TBAF) trihydrate

-

Water (deionized)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol), the substituted benzaldehyde (1.0 mmol), and TBAF trihydrate (0.1 mmol, 10 mol%).

-

To this mixture, add 5 mL of deionized water.

-

Attach a reflux condenser to the flask and place the setup in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously at 80 °C for the time specified in the table above (typically 1-2 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

-

Dry the purified product under vacuum.

The following diagram illustrates the general experimental workflow.

Caption: General experimental workflow for TBAF-catalyzed synthesis of 2-arylbenzothiazoles.

Conclusion

This compound is a powerful and versatile phase-transfer catalyst with broad applications in organic synthesis. Its ability to facilitate reactions between immiscible phases under mild conditions makes it an attractive tool for researchers in academia and industry, particularly in the field of drug development where efficient and green synthetic methods are paramount. The data and protocols presented in this guide demonstrate the efficacy of TBAF in key transformations and provide a solid foundation for its application in further synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

- 3. Activity of N,N′-dialkyl-2-trifluoromethylthioimidazolium salts as phase-transfer catalyst for the alkylation of active methylene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ycmou.ac.in [ycmou.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes [organic-chemistry.org]

Safety Precautions for Handling Tetrabutylammonium Hydrofluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium hydrofluoride (TBAF) is a widely utilized reagent in organic synthesis, primarily as a source of fluoride ions for the cleavage of silyl ether protecting groups and as a mild base.[1] While indispensable in many synthetic routes, its handling requires stringent safety protocols due to its corrosive nature and potential for hazardous decomposition. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and emergency responses for the safe use of TBAF in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Corrosivity: It causes severe skin burns and serious eye damage.[2]

-

Toxicity: It is harmful if swallowed.

-

Flammability: When in solution with flammable solvents like Tetrahydrofuran (THF), the mixture is highly flammable.[2]

-

Reactivity: It can react with incompatible materials and may decompose under certain conditions to release hazardous substances.

Exposure Limits and Toxicological Data

While specific occupational exposure limits for this compound are not established, the limits for fluorides are applicable. It is crucial to handle TBAF in a manner that keeps exposure well below these limits.

| Parameter | Value | Reference |

| OSHA PEL (Permissible Exposure Limit) for Fluorides (as F) | 2.5 mg/m³ TWA | [3] |

| NIOSH REL (Recommended Exposure Limit) for Fluorides (as F) | 2.5 mg/m³ TWA | [4] |

| IDLH (Immediately Dangerous to Life or Health) for Fluorides (as F) | 250 mg/m³ | [4] |

| LD50 (Oral, Rat) for TBAF trihydrate | No data available | |

| LC50 (Inhalation, Rat) for TBAF in THF solution | No data available |

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Engineering Controls

The primary line of defense against exposure to TBAF is the use of robust engineering controls.

-

Chemical Fume Hood: All handling of TBAF, including weighing, transferring, and use in reactions, must be conducted in a certified and properly functioning chemical fume hood.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[6]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the immediate vicinity of where TBAF is handled.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent contact with TBAF.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Butyl rubber or neoprene gloves.[2] | Provides a barrier against skin contact which can cause severe burns. |

| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[6] | Protects the skin from accidental splashes and contact. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for emergency situations or when engineering controls are not sufficient.[3] | Protects the respiratory tract from corrosive vapors. |

Handling and Storage Procedures

Proper handling and storage practices are critical to minimize the risks associated with TBAF.

Handling:

-

Avoid inhalation of dust, fumes, mists, or vapors.[2]

-

Prevent contact with skin, eyes, and clothing.[3]

-

Use spark-proof tools and explosion-proof equipment when handling TBAF in flammable solvents.[2]

-

Ground all containers and transfer equipment to prevent static discharge.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

For solutions in THF, be aware of the potential for peroxide formation. Store in a cool, dark place and test for peroxides if stored for an extended period.[2]

Chemical Compatibility

Due to the lack of specific compatibility data for this compound, a conservative approach is recommended. The following table provides general guidance for materials commonly found in a laboratory. It is crucial to test for compatibility under your specific experimental conditions.

| Material | Compatibility | Notes |

| Plastics | ||

| Polytetrafluoroethylene (PTFE) | Excellent | Generally resistant to a wide range of chemicals. |

| Polypropylene (PP) | Good | May show some swelling with prolonged exposure to THF. |

| High-Density Polyethylene (HDPE) | Fair to Good | Similar to PP, may be affected by THF. |

| Polyvinyl Chloride (PVC) | Poor | Not recommended, especially with THF solutions. |

| Elastomers | ||

| Butyl Rubber | Good | Recommended for gloves and seals. |

| Neoprene | Good | A suitable alternative to butyl rubber. |

| Viton® | Fair | May have limited resistance to THF. |

| Natural Rubber | Poor | Not recommended. |

| Metals | ||

| Stainless Steel | Good | Generally compatible, but monitor for any signs of corrosion. |

| Glass | Good | Standard laboratory glassware is suitable. |

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

-

Evacuate the immediate area and alert others.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).

-

For large spills, contain the spill and prevent it from entering drains.

-

Collect the absorbed material into a suitable container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[3]

Decomposition Hazards

Anhydrous TBAF is known to be unstable and can undergo Hofmann elimination, especially at elevated temperatures.[7] This decomposition can produce tributylamine and hydrogen fluoride, a highly toxic and corrosive gas. The presence of water can also influence the reactivity and decomposition of TBAF.[7] It is crucial to handle TBAF under controlled temperature conditions and be aware of the potential for the release of hazardous decomposition products.

Experimental Protocols

The most common application of TBAF is the deprotection of silyl ethers. Below are representative experimental protocols.

Protocol 1: General Procedure for tert-Butyldimethylsilyl (TBS) Ether Deprotection

This protocol is a standard method for removing a TBS protecting group from an alcohol.

Caption: Workflow for TBS ether deprotection using TBAF.

Protocol 2: Workup Procedure for Removal of TBAF Residues

This protocol is particularly useful when the deprotected product is water-soluble, making traditional aqueous workups challenging.

Caption: Non-aqueous workup for TBAF removal.

Logical Relationships in Safety Procedures

The hierarchy of controls is a fundamental concept in laboratory safety. This diagram illustrates the preferred order of control measures when working with hazardous chemicals like TBAF.

Caption: Hierarchy of controls for chemical safety.

Conclusion

This compound is a valuable reagent in modern organic synthesis. However, its safe handling is paramount. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can mitigate the risks associated with this chemical. A thorough understanding of its hazards and reactivity is essential for all personnel working with TBAF. Always consult the Safety Data Sheet (SDS) for the specific TBAF product you are using and follow all institutional safety guidelines.

References

- 1. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 2. westliberty.edu [westliberty.edu]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetrabutylammonium fluoride | 429-41-4 | Benchchem [benchchem.com]

Spectroscopic Profile of Tetrabutylammonium Hydrofluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylammonium hydrofluoride (TBAF), a quaternary ammonium salt widely utilized in organic synthesis as a source of fluoride ions and as a phase-transfer catalyst. This document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics, detailed experimental protocols for data acquisition, and a logical workflow for its analysis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative NMR and IR spectroscopic data for this compound. It is important to note that the chemical shifts, particularly for ¹H and ¹⁹F nuclei, can be influenced by factors such as solvent, concentration, and the presence of water.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| N-(CH ₂CH₂CH₂CH₃)₄ | 3.314 | Multiplet | CDCl₃ |

| N-(CH₂C H₂CH₂CH₃)₄ | 1.662 | Multiplet | CDCl₃ |

| N-(CH₂CH₂C H₂CH₃)₄ | 1.451 | Multiplet | CDCl₃ |

| N-(CH₂CH₂CH₂C H₃)₄ | 1.003 | Triplet | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ) in ppm | Solvent |

| C H₃ | 13.6 | CDCl₃ |

| CH₂C H₂CH₃ | 19.6 | CDCl₃ |

| NCH₂C H₂ | 24.0 | CDCl₃ |

| N-C H₂ | 58.5 | CDCl₃ |

Table 3: ¹⁹F NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Notes |

| F⁻ | -122.73 | DMSO-d₆ | Chemical shift can vary with hydration and solvent. |

| F⁻ | -71.0 to -73.6 | Acetonitrile-d₃ | Observed for TBAF hydrate.[1] |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is dominated by the vibrational modes of the tetrabutylammonium cation. The fluoride anion does not exhibit a characteristic IR absorption in the mid-IR region.

Table 4: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960 | C-H asymmetric stretching | Strong |

| ~2870 | C-H symmetric stretching | Strong |

| ~1480 | C-H scissoring (bending) | Medium |

| ~1380 | C-H bending | Medium |

| ~1100-1000 | C-N stretching | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). TBAF is hygroscopic, so handling in a dry atmosphere is recommended.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required. A suitable fluorine-containing reference standard (e.g., CFCl₃) should be used for chemical shift calibration.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or an appropriate internal/external standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of solid TBAF with minimal sample preparation.

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup and Data Acquisition :

-

Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

-

-

Data Processing :

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

-

Perform an ATR correction if necessary, although for qualitative identification, the uncorrected spectrum is often sufficient.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of TBAF.

References

Methodological & Application

Application Notes and Protocols for Desilylation of Silyl Ethers using Tetrabutylammonium Hydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium hydrofluoride (TBAF·xHF), a quaternary ammonium salt, is a widely utilized reagent in organic synthesis, primarily for the cleavage of silyl ether protecting groups.[1][2] Its solubility in common organic solvents makes it a convenient and effective source of fluoride ions for desilylation reactions.[3] Silyl ethers are one of the most common choices for protecting hydroxyl groups due to their ease of formation and general stability. The ability to efficiently and selectively deprotect these groups is a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products.[4]

This document provides detailed application notes and protocols for the use of this compound in the desilylation of various silyl ethers.

Mechanism of Desilylation

The desilylation of a silyl ether by this compound proceeds via nucleophilic attack of the fluoride ion on the silicon atom. The high affinity of fluorine for silicon, forming a strong Si-F bond, is the driving force for this reaction.[4] The reaction results in the formation of the corresponding alcohol, a stable fluorosilyl species, and the tetrabutylammonium cation. An acidic workup is often employed to protonate the resulting alkoxide and furnish the final alcohol product.[5]

dot

digraph "Desilylation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes ROSiR3 [label="Silyl Ether (R-O-SiR'3)", fillcolor="#F1F3F4", fontcolor="#202124"]; TBAF [label="TBAF (Bu4N+ F-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Pentacoordinate Silicon Intermediate\n[R-O-Si(F)R'3]-", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RO_minus [label="Alkoxide (R-O-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FSiR3 [label="Fluorosilane (F-SiR'3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_plus [label="Acidic Workup (H+)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROH [label="Alcohol (R-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ROSiR3 -> Intermediate [label="Nucleophilic Attack"]; TBAF -> Intermediate; Intermediate -> RO_minus; Intermediate -> FSiR3; RO_minus -> ROH [label="Protonation"]; H_plus -> ROH; }

Caption: Mechanism of TBAF-mediated desilylation of a silyl ether.

Relative Stability of Common Silyl Ethers

The rate of desilylation is influenced by the steric bulk of the substituents on the silicon atom. Generally, less sterically hindered silyl ethers are cleaved more readily. The relative stability of common silyl ethers towards fluoride-mediated cleavage is a crucial factor in achieving selective deprotection.

| Silyl Ether | Abbreviation | Relative Rate of Cleavage (Qualitative) |

| Trimethylsilyl | TMS | Very Fast |

| Triethylsilyl | TES | Fast |

| tert-Butyldimethylsilyl | TBDMS, TBS | Moderate |

| tert-Butyldiphenylsilyl | TBDPS | Slow |

| Triisopropylsilyl | TIPS | Very Slow |

This table provides a general trend. Actual reaction rates can be influenced by the substrate and specific reaction conditions.

Experimental Protocols

General Considerations

-

Reagent Quality: TBAF is commercially available as an anhydrous solution in THF or as a trihydrate solid.[3] The water content of the TBAF reagent can significantly affect the reaction rate and selectivity, particularly for sensitive substrates.[6][7] For reactions requiring strictly anhydrous conditions, freshly prepared or commercially available anhydrous TBAF should be used.

-

Solvent: Tetrahydrofuran (THF) is the most commonly used solvent for TBAF-mediated desilylation. Other polar aprotic solvents such as dimethylformamide (DMF) can also be employed.[4]

-

Temperature: Most desilylation reactions with TBAF are conducted at room temperature. However, for more robust silyl ethers, heating may be necessary.[3]

-

Work-up: A common issue with TBAF reactions is the removal of the tetrabutylammonium salts during work-up. While a standard aqueous extraction is often sufficient for non-polar products, alternative work-up procedures have been developed for more polar substrates.[8][9]

Protocol 1: General Procedure for the Desilylation of a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol is a representative procedure for the cleavage of a TBDMS ether.[1]

-

Dissolve the Substrate: Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (0.1–0.5 M).

-

Add TBAF: To the solution, add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours depending on the substrate.

-

Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Selective Desilylation of a Primary TBDPS Ether in the Presence of a Primary TBDMS Ether

This protocol demonstrates the selective cleavage of a more labile silyl ether in the presence of a more robust one by modifying the reaction conditions. In this case, the addition of acetic acid and water surprisingly inverts the expected selectivity.[2]

-

Prepare the Reagent Mixture: In a separate flask, prepare a solution of TBAF (1.0 M in THF, 1.0 equiv), acetic acid (1.0 equiv), and water (1.0 equiv) in THF.

-

Dissolve the Substrate: Dissolve the substrate containing both TBDMS and TBDPS ethers (1.0 equiv) in THF (to a concentration of approximately 0.05 M).

-

Combine and React: Add the prepared reagent mixture to the substrate solution at room temperature.

-

Monitor the Reaction: Stir the reaction at room temperature and monitor for the selective disappearance of the TBDPS ether by TLC or LC-MS.

-

Work-up and Purification: Follow the quenching, extraction, and purification steps outlined in Protocol 1.

Data Presentation

The following table summarizes representative conditions for the selective desilylation of silyl ethers using TBAF, highlighting the versatility of this reagent.

| Substrate | Silyl Ether 1 | Silyl Ether 2 | Reagent/Conditions | Outcome | Reference |

| Di-protected diol | Primary TBDPS | Primary TBDMS | TBAF, AcOH, H₂O, THF, rt | Selective deprotection of TBDPS ether | [2] |

| Di-protected diol | Primary TIPS | Tertiary TES | TBAF, THF | Selective removal of primary TIPS ether | [1] |

Logical Workflow for a Desilylation Reaction

The following diagram illustrates a typical workflow for performing a TBAF-mediated desilylation reaction.

dot

digraph "Desilylation Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup\n(Substrate, Solvent, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_TBAF [label="Add TBAF Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Add_TBAF; Add_TBAF -> Monitor; Monitor -> Quench [label="Reaction Complete"]; Quench -> Workup; Workup -> Purify; Purify -> Characterize; Characterize -> End; }

Caption: A typical experimental workflow for a desilylation reaction.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider using anhydrous TBAF, as water can sometimes lead to side reactions. For base-sensitive substrates, buffering the reaction with a mild acid like acetic acid may improve the yield.[2]

-

Difficult Work-up: For polar products that are difficult to extract, a non-aqueous work-up procedure can be employed. One such method involves the addition of a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration to remove the tetrabutylammonium salts.[8]

-

Incomplete Reaction: For sterically hindered or robust silyl ethers, increasing the reaction temperature or using a larger excess of TBAF may be necessary.

Conclusion

This compound is a versatile and powerful reagent for the desilylation of silyl ethers. By carefully selecting the reaction conditions, including the choice of solvent, temperature, and additives, researchers can achieve high yields and excellent selectivity in the deprotection of a wide range of substrates. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of TBAF in organic synthesis.

References

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation, stability under a range of reaction conditions, and selective removal.[1] Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBDMS ethers.[2][3] The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a stable pentacoordinate intermediate, driven by the formation of the strong silicon-fluoride bond.[3] This protocol provides a detailed procedure for the TBAF-mediated deprotection of TBDMS ethers, including reaction conditions, work-up procedures, and relevant data.

Data Presentation: Reaction Parameters and Yields

The efficiency of the TBAF-mediated deprotection of TBDMS ethers can be influenced by the substrate, solvent, temperature, and reaction time. Below is a summary of various reported conditions and their corresponding yields.

| Entry | Substrate | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) | Citation |

| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 | [4] |

| 2 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 | [5] |

| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 | [5] |

| 4 | Penta-TBS Enone | 7.5 - 10.0 | THF | Not Specified | Not Specified | High | [1] |

| 5 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 | [3] |

Note: Yields can be highly substrate-dependent. The basicity of TBAF may cause decomposition in sensitive substrates, leading to lower yields.[4] In such cases, buffering the reaction with acetic acid is recommended.[4] The water content in the TBAF solution can also affect the reaction efficiency, particularly for the deprotection of silyl ethers on pyrimidine nucleosides.[6]

Experimental Protocols

General Protocol for TBAF-Mediated Deprotection of a TBDMS Ether

This protocol describes a general procedure for the deprotection of a TBDMS-protected alcohol using a commercially available solution of TBAF in THF.

Materials:

-

TBDMS-protected substrate

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen source (optional, for sensitive substrates)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add the TBAF solution (1.0 M in THF, 1.1-1.5 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.[3][4]

Work-up Procedure for Water-Soluble Products (Non-Aqueous)

For products with high water solubility, a standard aqueous work-up can lead to significant product loss. The following non-aqueous work-up procedure using a sulfonic acid resin is recommended.[1]

Additional Materials:

-

DOWEX 50WX8-400 sulfonic acid resin

-

Calcium carbonate (CaCO₃)

-

Methanol (MeOH)

-

Celite

Procedure:

-

Following the completion of the deprotection reaction (Step 4 in the general protocol), add CaCO₃ and DOWEX 50WX8-400 resin to the reaction mixture, along with methanol.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Filter the mixture through a pad of Celite, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary. This procedure effectively removes the majority of TBAF-derived materials.[1]

Visualizations

Reaction Mechanism

The deprotection of a TBDMS ether with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. The strong Si-F bond formation drives the cleavage of the Si-O bond, liberating the alcohol.

Caption: Mechanism of TBAF-mediated deprotection of a TBDMS ether.

Experimental Workflow

The following diagram illustrates the general workflow for the TBAF-mediated deprotection of a TBDMS-protected alcohol, including both standard aqueous and non-aqueous work-up options.

Caption: Workflow for TBAF-mediated deprotection of TBDMS ethers.

References

- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.iwu.edu [scholars.iwu.edu]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. TBS Deprotection - TBAF [commonorganicchemistry.com]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Tetrabutylammonium Hydrofluoride (TBAH) as a Reagent for Nucleophilic Fluorination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium hydrofluoride (TBAH), along with its related salts, tetrabutylammonium fluoride (TBAF) and tetrabutylammonium bifluoride (TBABF), has emerged as a versatile and highly effective source of nucleophilic fluoride for the synthesis of a wide range of organofluorine compounds.[1][2] The introduction of fluorine into organic molecules can significantly impact their biological activity, metabolic stability, and physicochemical properties, making nucleophilic fluorination a critical transformation in pharmaceutical and agrochemical research.[3][4] TBAH and its derivatives offer excellent solubility in organic solvents, enhancing their reactivity compared to traditional inorganic fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF).[4] This document provides detailed application notes, experimental protocols, and comparative data for the use of tetrabutylammonium-based fluoride reagents in nucleophilic fluorination reactions.

Reagent Overview and Comparison

Tetrabutylammonium fluoride is commercially available in both hydrated and anhydrous forms. The presence of water can significantly attenuate the nucleophilicity of the fluoride ion; therefore, anhydrous TBAF is often preferred for high-yielding reactions, particularly in sensitive applications like aromatic fluorinations.[5][6] However, the handling of strictly anhydrous TBAF can be challenging due to its hygroscopic nature.[2]

Tetrabutylammonium bifluoride (TBABF) presents a less basic alternative to TBAF, which is particularly advantageous in reactions where elimination side products are a concern, such as in the fluorination of primary and secondary alkyl halides or triflates.[3][7] The lower basicity of TBABF often leads to higher selectivity for the desired substitution product.[3]

A recent development is the use of a TBAF coordinated with four molecules of tert-butanol (TBAF(tBuOH)4). This complex is less hygroscopic and easier to handle than anhydrous TBAF while maintaining good nucleophilicity and exhibiting reduced basicity, which helps to minimize elimination side reactions.[8]

Data Presentation: Comparative Fluorination Reactions

The following tables summarize the performance of tetrabutylammonium-based fluoride reagents in various nucleophilic fluorination reactions.

Table 1: Nucleophilic Fluorination of Alkyl Halides and Sulfonates

| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-(3-Iodopropoxy)naphthalene | TBAF | Acetonitrile | RT | 1 | 38 | |

| 2-(3-Iodopropoxy)naphthalene | TBAF | t-Amyl alcohol | RT | 1 | 76 | [2] |

| 1-Bromooctane | TBAF·3H₂O / Me₂PhSiF | Acetonitrile | 90 | 24 | 73 | [9] |

| Primary Alkyl Bromide | Anhydrous TBAF | THF | RT | < 0.1 | ~100 | |

| Benzyl Bromide | Anhydrous TBAF | THF | RT | < 0.1 | ~100 | [10] |

| 1-Octyl Triflate | TBABF | THF | RT | 12 | 95 | [3] |

| 2-Octyl Triflate | TBABF | THF | RT | 12 | 85 | [3] |

Table 2: Nucleophilic Aromatic Fluorination (SNAr)

| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrochlorobenzene | Anhydrous TBAF | DMSO | RT | < 0.1 | 99 | [11][12] |

| 2,4-Dinitrochlorobenzene | Anhydrous TBAF | DMSO | RT | < 0.1 | 98 | [11][12] |

| 2-Chloronicotinate | Anhydrous NMe₄F | DMF | 80 | 3 | 95 | [5] |

| 4-Chlorobenzonitrile | Anhydrous TBAF | DMSO | RT | < 1 | >95 | [10] |

| 1,4-Dinitrobenzene | Anhydrous TBAF | DMSO | RT | < 0.1 | 95 | [10] |

Table 3: [¹⁸F]-Radiolabeling for Positron Emission Tomography (PET)

| Precursor | Reagent | Solvent | Temp. (°C) | Time (min) | Radiochemical Yield (RCY) (%) | Reference |

| Tosylated Mannose Triflate | [¹⁸F]TBAF | Acetonitrile | 85 | 10 | 80-90 | [13] |

| Di-tosyl-propane | [¹⁸F]TBMA-F | Acetonitrile | 100 | 15 | 60-70 | [14] |

| Aryl Triarylsulfonium Salt | [¹⁸F]Fluoride | DMSO | 120 | 15 | up to 88 | [14] |

| N-Boc-3-tosyloxypiperidine | [¹⁸F]TBAF | Acetonitrile | 110 | 10 | 75 | [13] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination of Alkyl Triflates with TBABF

This protocol is adapted from the work of Kim, et al.[3]

Materials:

-

Alkyl triflate (1.0 mmol)

-

Tetrabutylammonium bifluoride (TBABF) (1.5 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Diatomaceous earth

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alkyl triflate (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add TBABF (1.5 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of diatomaceous earth.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired fluoroalkane.

Protocol 2: General Procedure for Anhydrous SNAr Fluorination with TBAF

This protocol is a general representation based on the work of Sun and DiMagno.[10][12]

Materials:

-

Aryl halide or nitroarene (0.5 mmol)

-

Anhydrous tetrabutylammonium fluoride (TBAF) (0.65 mmol)

-

Anhydrous dimethyl sulfoxide (DMSO) (2.5 mL)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, dissolve anhydrous TBAF (0.65 mmol) in anhydrous DMSO (2.5 mL).

-

Add the aryl halide or nitroarene (0.5 mmol) to the TBAF solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours. Monitor by TLC or GC-MS.

-

After completion, pour the reaction mixture into a separatory funnel containing diethyl ether (25 mL) and water (25 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers and wash with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography or distillation.

Protocol 3: General Workflow for [¹⁸F]-Radiolabeling

This workflow is a generalized representation for the preparation of ¹⁸F-labeled PET tracers.[13][15]

Workflow:

-

[¹⁸F]Fluoride Production: Cyclotron production of [¹⁸F]fluoride in [¹⁸O]H₂O.

-

Trapping: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

-

Elution: The [¹⁸F]fluoride is eluted from the cartridge using a solution of a phase transfer catalyst, such as tetrabutylammonium bicarbonate or a Kryptofix 2.2.2/K₂CO₃ mixture, in a solvent like acetonitrile/water.

-

Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile to generate the "naked," reactive [¹⁸F]fluoride.

-

Radiolabeling: The precursor molecule (e.g., a tosylate or triflate) is added to the dried [¹⁸F]fluoride complex in a suitable solvent (e.g., acetonitrile, DMSO). The reaction is heated for a short period (typically 5-20 minutes).

-

Purification: The crude reaction mixture is purified, usually by semi-preparative HPLC, to isolate the ¹⁸F-labeled product.

-

Formulation: The purified product is formulated in a physiologically compatible solution for administration.

Mandatory Visualizations

Caption: Relationship and properties of TBAH-derived fluorinating agents.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. inha.elsevierpure.com [inha.elsevierpure.com]

- 3. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]

- 4. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application of Tetrabutylammonium Hydrofluoride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium hydrofluoride (TBAF) is a versatile and widely utilized reagent in modern pharmaceutical synthesis. Its unique properties as a fluoride source, a base, and a desilylation agent make it an indispensable tool in the construction of complex and biologically active molecules. This document provides detailed application notes, experimental protocols, and a summary of its key roles in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

This compound is primarily employed in three main capacities within pharmaceutical synthesis:

-

Desilylation Agent: The most common application of TBAF is the cleavage of silyl ether protecting groups from alcohols, phenols, and other functional groups.[1][2][3][4][5][6] Silyl ethers, such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers, are frequently used to mask reactive hydroxyl groups during multi-step syntheses. TBAF, typically as a solution in tetrahydrofuran (THF), provides a source of fluoride ions that selectively attack the silicon atom, leading to the deprotection of the alcohol under mild conditions.[4] This is a critical step in the synthesis of numerous complex pharmaceuticals, including nucleoside analogues and macrolides like halichondrin.[2][3][5][7][8]

-

Fluorinating Agent: The introduction of fluorine atoms into a drug molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity.[1] TBAF serves as a potent nucleophilic fluoride source for the synthesis of fluorinated organic compounds.[1][4][9][10][11] Its solubility in organic solvents allows for homogeneous reaction conditions, facilitating efficient fluorination reactions.[4] This is particularly valuable in the synthesis of fluorinated nucleoside analogues, which are an important class of antiviral and anticancer agents.[8][10]

-

Phase-Transfer Catalyst: In biphasic reaction systems, where reactants are present in immiscible aqueous and organic phases, TBAF can act as a phase-transfer catalyst.[12][13] The lipophilic tetrabutylammonium cation can transport the fluoride anion (or other anions) from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs.[12] This catalytic role of TBAF enhances reaction rates, improves yields, and often allows for milder reaction conditions.[12]

Data Presentation: TBAF in Action

The following tables summarize quantitative data from various synthetic applications of TBAF in pharmaceutical-related research.

Table 1: Desilylation of Silyl Ethers in the Synthesis of Pharmaceutical Intermediates

| Substrate | Protecting Group | Product | Reagents & Conditions | Yield (%) | Reference |

| 2',5'-bis-O-tert-butyldimethylsilyl-3'-ketouridine derivative | TBDMS | 3'(S)-C-phenyl-β-d-xylofuranosyluracil | TBAF in THF | Good | [7] |

| Silyl-protected fluorinated cyclopentane | TBDPS | Fluorinated carbocyclic uridine analogue | TBAF in THF | - | [8] |

| Penta-TBS enone (Halichondrin intermediate) | TBS | Desilylated enone | TBAF (10 equiv) in THF, rt, 49 h | 96 (overall) | [5] |

| Silyl-protected alcohol (Halichondrin synthesis) | TBS | Alcohol | TBAF (1.0 M in THF), rt, 4 h | 90 | [14] |

| 3',5'-silyl protected nucleoside | Silyl | 2'-α-hydroxy alcohol | TBAF/AcOH | - | [10] |